PDE5 Inhibitory Potency of 4-(3-Thienyl)-1-phthalazinone Compared to Sildenafil and MY-5445
4-(3-Thienyl)-1-phthalazinone inhibits PDE5 with an IC50 range of 0.2–1.2 nM . By comparison, sildenafil—a widely used PDE5 reference inhibitor—demonstrates a reported PDE5 IC50 of 3.3 nM in enzymatic assays [1]. A structurally distinct phthalazinone-based PDE5 inhibitor, MY-5445, exhibits a substantially higher Ki of 1.3 µM (1300 nM) against PDE5 . This represents a >1000-fold potency differential between 4-(3-Thienyl)-1-phthalazinone and MY-5445, and a 2.75- to 16.5-fold greater potency relative to sildenafil depending on the precise assay conditions used.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.2–1.2 nM |
| Comparator Or Baseline | Sildenafil: 3.3 nM; MY-5445: 1.3 µM (1300 nM) |
| Quantified Difference | 2.75–16.5× more potent than sildenafil; >1000× more potent than MY-5445 |
| Conditions | Target compound: native/recombinant PDE5 enzymatic assay (vendor-reported); Sildenafil: PDE5 enzymatic assay; MY-5445: rabbit lung PDE5 preparation, Ki determination |
Why This Matters
Researchers requiring sub-nanomolar PDE5 inhibition for sensitive cellular or biochemical assays will achieve the necessary potency at significantly lower compound concentrations with 4-(3-Thienyl)-1-phthalazinone compared to sildenafil or MY-5445.
- [1] Bollenbach M, et al. Design and synthesis of 3-aminophthalazine derivatives and structural analogues as PDE5 inhibitors: anti-allodynic effect against neuropathic pain in a mouse model. Eur J Med Chem. 2019;177:269-290. View Source
